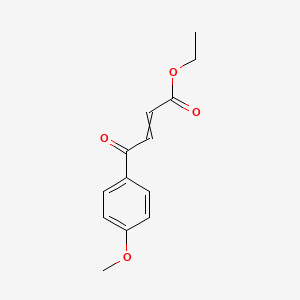

Ethyl 4-(4-methoxyphenyl)-4-oxobut-2-enoate

Description

Properties

IUPAC Name |

ethyl 4-(4-methoxyphenyl)-4-oxobut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O4/c1-3-17-13(15)9-8-12(14)10-4-6-11(16-2)7-5-10/h4-9H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNQHIPSJGRPIIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC(=O)C1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20696489 | |

| Record name | Ethyl 4-(4-methoxyphenyl)-4-oxobut-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20696489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127427-28-5 | |

| Record name | Ethyl 4-(4-methoxyphenyl)-4-oxobut-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20696489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-methoxyphenyl)-4-oxobut-2-enoate typically involves the reaction of ethyl acetoacetate with 4-methoxybenzaldehyde in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by esterification to yield the desired product. The reaction conditions generally include refluxing the reactants in ethanol for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as piperidine or pyridine can be used to accelerate the reaction, and the process may be carried out under controlled temperature and pressure conditions to optimize the production rate.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-methoxyphenyl)-4-oxobut-2-enoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products Formed

Oxidation: Formation of 4-(4-methoxyphenyl)-4-oxobutanoic acid.

Reduction: Formation of ethyl 4-(4-methoxyphenyl)-4-hydroxybutanoate.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-(4-methoxyphenyl)-4-oxobut-2-enoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry: Utilized in the production of fine chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-methoxyphenyl)-4-oxobut-2-enoate involves its interaction with specific molecular targets and pathways. The compound’s ester and ketone groups allow it to participate in various biochemical reactions, potentially inhibiting or activating enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs with Halogen Substituents

- Ethyl 4-(4-Fluorophenyl)-4-oxobut-2-enoate (CAS 60611-95-2) Similarity: 0.88 (structural similarity score) . Key Differences: Replacement of the methoxy group with fluorine introduces a strong electron-withdrawing effect. Fluorinated analogs are often explored for improved metabolic stability in drug discovery .

- (E)-Ethyl 4-(4-Bromophenyl)-4-oxobut-2-enoate (CAS 35338-15-9) Similarity: 0.90 . Key Differences: Bromine’s larger atomic radius and polarizability compared to methoxy may alter steric interactions and π-stacking in crystal structures. Brominated derivatives are valuable intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Analogs with Bulky Alkyl/Aryl Groups

- Ethyl 4-(4-(tert-Butyl)phenyl)-4-oxobut-2-enoate Synthesis: Prepared via esterification using methyl or ethyl esters, with tert-butyl groups introduced via Friedel-Crafts acylation . Key Differences: The tert-butyl group imposes significant steric hindrance, reducing reactivity in sterically demanding reactions. However, it enhances hydrophobicity, which may improve membrane permeability in biological systems .

- This could affect binding affinity in enzyme inhibition studies .

Analogs with Modified Ester Groups

- Methyl (E)-4-(4-(tert-Butyl)phenyl)-4-oxobut-2-enoate (42) Synthesis: Utilizes methyl iodide instead of ethyl iodide for esterification . Key Differences: Methyl esters are generally less lipophilic than ethyl esters, which may reduce cell membrane penetration but improve aqueous solubility. This trade-off is critical in pharmacokinetic optimization .

- 2,2,2-Trifluoroethyl (E)-4-(4-(tert-Butyl)phenyl)-4-oxobut-2-enoate (45) Key Differences: The trifluoroethyl group introduces strong electron-withdrawing effects and high thermal stability. Such derivatives are often used in materials science for UV-resistant coatings .

Physicochemical and Reactivity Trends

| Property | Ethyl 4-(4-Methoxyphenyl)-4-Oxobut-2-enoate | Ethyl 4-(4-Fluorophenyl)-4-Oxobut-2-enoate | Ethyl 4-(4-(tert-Butyl)phenyl)-4-Oxobut-2-enoate |

|---|---|---|---|

| Electron Effect | Electron-donating (methoxy) | Electron-withdrawing (fluoro) | Electron-neutral (tert-butyl) |

| Lipophilicity (LogP) | Moderate (~2.5–3.0) | Slightly higher (~3.0–3.5) | High (~4.0–4.5) |

| Reactivity | Moderate electrophilicity | High electrophilicity | Reduced due to steric hindrance |

| Applications | Intermediate in drug synthesis | Fluorinated drug candidates | Hydrophobic scaffolds for materials |

Biological Activity

Ethyl 4-(4-methoxyphenyl)-4-oxobut-2-enoate, also known as (E)-ethyl 4-(4-methoxyphenyl)-4-oxobut-2-enoate, is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a methoxy group that enhances its solubility and reactivity compared to similar compounds. Its chemical structure is represented as follows:

This compound exists as a yellowish liquid with a fruity odor and is soluble in organic solvents, which is advantageous for various biological assays .

This compound exhibits its biological effects primarily through the inhibition of specific enzymes and receptors. Notably, it has been identified as an inhibitor of histone deacetylases (HDACs), which play a crucial role in regulating gene expression. By modulating these biochemical pathways, the compound can influence cellular functions, potentially leading to therapeutic outcomes in cancer treatment and other diseases .

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from this structure have shown promising activity against Mycobacterium tuberculosis and various human cancer cell lines, including A549 (lung cancer), HepG2 (liver cancer), MCF-7 (breast cancer), and MDA-MB-231 (triple-negative breast cancer) with varying degrees of effectiveness .

Table 1: Antitumor Activity Against Various Cell Lines

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It demonstrated effective inhibition against Mycobacterium tuberculosis with minimal inhibitory concentrations (MIC) ranging from 0.125 to 4 µg/mL, showcasing its potential as a lead compound for developing new antituberculosis agents .

Case Studies

- In Vitro Study on Cancer Cell Lines : A study investigated the effects of this compound on Ehrlich Ascites Carcinoma (EAC) cells in mice. The results indicated a significant reduction in tumor cell viability by over 100% compared to control groups, highlighting its potential as an effective antitumor agent .

- Antimicrobial Efficacy : Another study focused on the synthesis of derivatives based on this compound aimed at improving antituberculosis activity. The derivatives exhibited enhanced potency against drug-resistant strains of Mycobacterium tuberculosis, indicating the compound's versatility in medicinal chemistry .

Q & A

Q. What are the established synthetic routes for Ethyl 4-(4-methoxyphenyl)-4-oxobut-2-enoate?

The compound is typically synthesized via condensation reactions involving aromatic amines or activated carbonyl derivatives. For example, analogous compounds like Ethyl 4-(3-methoxyphenyl)-4-oxobutyrate are synthesized through reactions of maleic anhydride with substituted anilines (e.g., p-toluidine), followed by esterification . A similar approach could be adapted using 4-methoxyphenyl precursors. Key steps include:

- Step 1 : Reacting maleic anhydride with 4-methoxyaniline to form an intermediate α,β-unsaturated acid.

- Step 2 : Esterification with ethanol under acidic catalysis (e.g., H₂SO₄) to yield the final ethyl ester .

- Validation : Monitor reaction progress via TLC or HPLC, and confirm purity using melting point analysis or NMR spectroscopy.

Q. What spectroscopic techniques are critical for characterizing this compound?

- IR Spectroscopy : Identify carbonyl stretching vibrations (C=O) at ~1700–1750 cm⁻¹ for the ester and ketone groups. The α,β-unsaturated system (C=C) shows absorption near 1600–1650 cm⁻¹ .

- ¹H/¹³C NMR : Key signals include:

- Ester group : A triplet at δ ~1.3 ppm (CH₃ of ethyl) and a quartet at δ ~4.2 ppm (CH₂ of ethyl).

- 4-Methoxyphenyl group : A singlet at δ ~3.8 ppm (OCH₃) and aromatic protons at δ ~6.9–7.5 ppm.

- α,β-unsaturated ketone : Doublets for the enone protons (δ ~6.5–7.0 ppm) and a carbonyl carbon at δ ~190–200 ppm .

- X-ray Crystallography : Resolve stereochemical ambiguities (e.g., Z/E isomerism) using SHELXL for refinement .

Advanced Research Questions

Q. How can contradictions in spectroscopic data for α,β-unsaturated ketones like this compound be resolved?

Contradictions often arise from tautomerism or solvent effects . For example:

- Tautomerism : The enol-keto equilibrium can shift in polar solvents, altering NMR signals. Use deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to assess solvent-dependent conformational changes .

- Crystallographic Validation : If NMR data conflicts with expected structures (e.g., unexpected coupling constants), perform X-ray diffraction to unambiguously assign the configuration .

- Dynamic NMR (DNMR) : Detect slow-exchange processes (e.g., hindered rotation) by variable-temperature NMR experiments.

Q. What methodologies are employed to analyze stereochemical outcomes in derivatives of this compound?

- Chiral Chromatography : Separate enantiomers using chiral stationary phases (e.g., cellulose-based columns) when synthesizing asymmetric derivatives .

- Circular Dichroism (CD) : Assign absolute configurations of chiral centers introduced during reactions (e.g., Ugi-type multicomponent reactions involving tetrahydroisoquinoline) .

- Diastereomer Analysis : For compounds like ethyl 2-(3-halo-pyridin-2-yl)-5-oxopyrazolidine-3-carboxylate, use preparative HPLC to isolate diastereomers and compare their biological activities .

Q. How is this compound utilized in the synthesis of bioactive heterocycles?

This compound serves as a key intermediate in multicomponent reactions (MCRs):

- Pyrimidine Derivatives : React with thiourea and aldehydes (e.g., 4-hydroxybenzaldehyde) under Biginelli conditions to form ethyl 4-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, a scaffold with potential antimicrobial activity .

- Pesticide Intermediates : Convert to ethyl 2-(3-halo-pyridin-2-yl)-5-oxopyrazolidine-3-carboxylate via HBr-mediated cyclization, a precursor in agrochemical synthesis .

Q. What computational or experimental approaches validate the stability of this compound under varying conditions?

- Accelerated Stability Testing : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/Vis) for 1–4 weeks. Monitor degradation via HPLC-MS to identify byproducts (e.g., hydrolysis to 4-(4-methoxyphenyl)-4-oxobut-2-enoic acid) .

- DFT Calculations : Predict thermodynamic stability and reaction pathways using Gaussian or ORCA software. Compare computed IR/NMR spectra with experimental data to confirm conformer populations .

Methodological Best Practices

Q. How to optimize reaction yields for this compound synthesis?

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., proline derivatives) to enhance enolate formation in condensation steps.

- Solvent Selection : Use aprotic solvents (e.g., THF, DMF) to minimize ester hydrolysis.

- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes while maintaining yields >80% .

Q. What metrological criteria ensure reproducibility in quantitative analysis of this compound?

- Calibration Curves : Prepare using HPLC-UV (λ = 254 nm) with ≥5 concentration points (R² > 0.995).

- Limit of Detection (LOD) : Determine via signal-to-noise ratio (S/N = 3) for trace impurity analysis .

- Uncertainty Budgeting : Account for instrument error (±2% for NMR integration), weighing accuracy (±0.1 mg), and volumetric flask tolerances .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.